4-(3,4-Dimethoxybenzyl)furan-2(5H)-one
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Overview
Description
4-(3,4-Dimethoxybenzyl)furan-2(5H)-one is an organic compound characterized by a furan ring substituted with a 3,4-dimethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxybenzyl)furan-2(5H)-one typically involves the reaction of 3,4-dimethoxybenzyl chloride with furan-2(5H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxybenzyl)furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.
Substitution: Electrophilic substitution reactions can occur at the benzyl group or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-(3,4-Dimethoxybenzyl)furan-2(5H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxybenzyl)furan-2(5H)-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dimethoxyphenyl)furan-2(5H)-one
- 4-(3,4-Dimethoxybenzyl)thiophene-2(5H)-one
- 4-(3,4-Dimethoxybenzyl)pyrrole-2(5H)-one
Uniqueness
4-(3,4-Dimethoxybenzyl)furan-2(5H)-one is unique due to its specific substitution pattern and the presence of both the furan ring and the 3,4-dimethoxybenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
421598-70-1 |
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Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-2H-furan-5-one |
InChI |
InChI=1S/C13H14O4/c1-15-11-4-3-9(6-12(11)16-2)5-10-7-13(14)17-8-10/h3-4,6-7H,5,8H2,1-2H3 |
InChI Key |
FNZNPZDEWDBWJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=CC(=O)OC2)OC |
Origin of Product |
United States |
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